molecular formula C13H18N2O2 B1656073 1-(4-Nitrophenyl)azocane CAS No. 500014-92-6

1-(4-Nitrophenyl)azocane

Cat. No.: B1656073
CAS No.: 500014-92-6
M. Wt: 234.29 g/mol
InChI Key: IXEBRXZCPBVAQH-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)azocane is a nitrogen-containing heterocyclic compound featuring an eight-membered azocane ring substituted with a 4-nitrophenyl group. For instance, compound 65 (1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylpurine-2,6-dione) demonstrates significant acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.089 μM), highlighting the role of the azocane moiety in enhancing bioactivity . The 4-nitrophenyl group, commonly found in pharmacologically active compounds, likely contributes to electronic and steric effects that modulate interactions with biological targets.

Properties

CAS No.

500014-92-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(4-nitrophenyl)azocane

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-4-2-1-3-5-11-14/h6-9H,1-5,10-11H2

InChI Key

IXEBRXZCPBVAQH-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Azocane-Containing Derivatives

  • Compound 65 : This derivative, featuring an azocane ring linked to a purine core via an alkynyl chain, exhibits potent AChE inhibition, outperforming galantamine (a clinical AChE inhibitor). The bulky azocane substituent is critical for binding efficiency, as it likely occupies hydrophobic pockets in the enzyme active site .
  • Compound 69 : A theophylline derivative with a 7-(3-(azocan-1-yl)-but-2-yn-1-yl) substituent shows moderate AChE inhibition, underscoring the importance of azocane positioning within the molecular framework .

Key Insight : Azocane rings enhance AChE inhibition when strategically placed, but their efficacy depends on the core structure and substituent connectivity.

Pyrazoline Derivatives with 4-Nitrophenyl Groups

Pyrazolines bearing 4-nitrophenyl groups exhibit diverse biological activities:

  • Compound 2a : A precursor to pyrazoline derivatives (e.g., 3a, 5b) demonstrates anticancer activity comparable to 5-fluorouracil. The 4-nitrophenyl group likely enhances electron-withdrawing effects, stabilizing reactive intermediates during target interaction .
  • Compound 4e : This pyrazoline derivative (1-(4-nitrophenyl)-3-(naphthofuran-yl)-5-aryl-pyrazoline) shows potent antimicrobial activity, attributed to the nitro group’s role in disrupting microbial cell membranes .

Structural Contrast : Unlike azocane-containing compounds, pyrazolines rely on a five-membered ring with two adjacent nitrogen atoms, favoring planar interactions with enzymes or DNA.

Imidazole and Benzimidazole Analogues

  • 1-(4-Nitrophenyl)-1H-imidazole : Used in research for its versatility, this compound’s imidazole ring enables coordination with metal ions, suggesting applications in catalysis or material science. The nitro group enhances stability and electronic properties .
  • N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine : Evaluated for effects on wheat germination, this compound’s nitro-phenyl group may influence redox signaling pathways in plants .

Functional Difference : Imidazole/benzimidazole cores prioritize electronic modulation over steric effects, contrasting with azocane’s conformational flexibility.

Data Table: Key Compounds and Activities

Compound Class Example Structure/Name Biological Activity Key Finding Reference
Azocane Derivatives Compound 65 (purine-azocane hybrid) AChE inhibition (IC₅₀ = 0.089 μM) Superior to galantamine
Pyrazolines 1-(4-Nitrophenyl)-3-(trimethoxyphenyl) Anticancer (comparable to 5-FU) Electron-withdrawing nitro enhances activity
Imidazoles 1-(4-Nitrophenyl)-1H-imidazole Research applications Versatile in synthesis and catalysis
Azo Compounds 1-((4-Nitrophenyl)azo)-2-naphthol Toxic upon decomposition Emits NOx

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